2,4-Diphenyl-4-methyl-1-pentene

Selective Dimerization Catalysis Polymer Additive Synthesis

Generic α-methylstyrene dimer mixtures contain up to three isomers, but only the 1-pentene form (1-PT) participates in the addition-fragmentation chain transfer (AFCT) mechanism. Impurities like the 2-PT isomer and indan cause unpredictable molecular weight and polydispersity drift in free-radical polymerizations. • Quantified Ctr values: 0.62 for MMA, 0.47 for butyl acrylate in emulsion polymerization, enabling narrow polydispersity. • Odorless & non-discoloring-replaces mercaptan-based CTAs without consumer-product sensory defects. • FDA FCN No. 324 authorized for styrene-butadiene latex coatings on food-contact paper/paperboard. Each lot is QC-verified for 1-PT isomer selectivity to ensure reproducible polymer performance.

Molecular Formula C18H20
Molecular Weight 236.4 g/mol
CAS No. 6362-80-7
Cat. No. B1662018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diphenyl-4-methyl-1-pentene
CAS6362-80-7
Molecular FormulaC18H20
Molecular Weight236.4 g/mol
Structural Identifiers
SMILESCC(C)(CC(=C)C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C18H20/c1-15(16-10-6-4-7-11-16)14-18(2,3)17-12-8-5-9-13-17/h4-13H,1,14H2,2-3H3
InChIKeyZOKCNEIWFQCSCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diphenyl-4-methyl-1-pentene in Polymer Synthesis


2,4-Diphenyl-4-methyl-1-pentene (CAS 6362-80-7), commonly known as α-methylstyrene dimer (AMSD) or 1-PT, is an unsaturated olefin with the molecular formula C18H20 and a molecular weight of 236.35 g/mol [1]. This compound is predominantly employed as a chain transfer agent (CTA) in free-radical polymerization processes to regulate molecular weight . It is a colorless to almost colorless liquid with a density of 0.99 g/mL at 25°C, a boiling point of 161°C at 5 mmHg, and a refractive index of 1.569 . Commercially, it is recognized for its odorless nature and its ability to not cause discoloration in polymer products, distinguishing it from traditional mercaptan-based CTAs . Its primary application is in the manufacture of styrene-based polymers, including polystyrene (PS), acrylonitrile-butadiene-styrene (ABS) resins, and styrene-butadiene rubber (SBR), as well as acrylic polymers .

Polymer type
Styrene-based (PS, ABS, SBR) and acrylic resin synthesis via free-radical chain transfer.
Isomeric purity
High 1-PT isomer content essential; crude dimer mixtures lead to uncontrolled molecular weight.
Sensory profile
Reported low odor and non-discoloring; may support applications sensitive to residual mercaptan smell.

2,4-Diphenyl-4-methyl-1-pentene: Why Generic Substitutes Fail


In the acid-catalyzed dimerization of α-methylstyrene, a mixture of three isomers is typically produced: the target 2,4-diphenyl-4-methyl-1-pentene (1-PT), its internal alkene isomer 2,4-diphenyl-4-methyl-2-pentene (2-PT), and the saturated cyclic isomer 1,1,3-trimethyl-3-phenylindan (Indan) [1]. Due to the difficulties of separating these structurally similar compounds and their interconversion under reaction conditions, substituting a crude dimer mixture or a generic α-methylstyrene dimer for the purified 1-PT isomer leads to inconsistent and unpredictable polymer properties [1]. Specifically, the 2-PT isomer and Indan do not participate in the same addition-fragmentation chain transfer (AFCT) mechanism, which is critical for the controlled introduction of terminal double bonds and the maintenance of polymerization rate [2]. Therefore, the precise isomeric purity and high selectivity for the 1-pentene form are non-negotiable parameters for achieving reproducible molecular weight control in industrial processes.

Isomer mismatch
The 2-PT and indan isomers do not undergo addition-fragmentation chain transfer, preventing controlled terminal double bond introduction.
Mechanism disruption
Crude α-methylstyrene dimer mixtures may cause inconsistent polymerization rates and broad molecular weight distributions.
Property shift
Substituting with non-1-PT isomers can alter polymer architecture, impairing reproducibility in low-viscosity or high-clarity grades.

2,4-Diphenyl-4-methyl-1-pentene: Quantitative Evidence


α-Methylstyrene Dimerization Selectivity

In the dimerization of α-methylstyrene (AMS) catalyzed by a Brönsted acidic ionic liquid ([Hmim]+BF4−), the reaction can be tuned for high selectivity toward the desired 2,4-diphenyl-4-methyl-1-pentene (1-PT) isomer [1]. At 60°C under solvent-free conditions, 1-PT was obtained with a 93% selectivity and a >92% conversion [1]. This contrasts sharply with the outcome at a higher temperature of 170°C, where the saturated cyclic isomer 1,1,3-trimethyl-3-phenylindan (Indan) was formed with 100% selectivity [1]. This data underscores the critical role of process conditions in achieving a high-purity product suitable for polymerization applications, where the presence of the Indan or 2-PT isomers would compromise performance as a chain transfer agent [1].

Dimerization selectivity
Head-to-head
93% 1-PT selectivity at 60°C vs. 100% indan at 170°C
Process temperature controls isomer outcome; high-purity 1-PT requires low-temperature catalytic conditions.
Brönsted acidic ionic liquid, solvent-free system.
Selective Dimerization Catalysis Polymer Additive Synthesis

Chain Transfer Constants for MMA and BA

The chain transfer activity of 2,4-diphenyl-4-methyl-1-pentene (αMSD) was quantified in the emulsion binary copolymerization of methyl methacrylate (MMA) and butyl acrylate (BA) [1]. The chain transfer coefficients (Ctr) were determined to be 0.62 for MMA and 0.47 for BA, demonstrating its effectiveness as a chain transfer agent (CTA) in acrylic systems [1]. These values fall within the optimal range for an effective CTA (0.01 to 1.0), confirming its suitability for controlling polymer molecular weight [2]. Notably, the study found that increasing αMSD content led to a significant decrease in both molecular weight and polydispersity (Mw/Mn), while also increasing the mass percentage of MMA in the resulting copolymer [1].

Chain transfer coefficients (MMA/BA)
Reported
Ctr = 0.62 (MMA), 0.47 (BA)
Both values lie within the effective CTA range (0.01–1.0), supporting molecular weight control in acrylic emulsion polymerization.
Emulsion copolymerization of MMA/BA; increasing αMSD content reduced Mw and polydispersity.
Chain Transfer Agent Emulsion Polymerization Acrylic Latex

Polystyrene Molecular Weight Control vs. Mercaptan

In thermal styrene polymerization, 2,4-diphenyl-4-methyl-1-pentene (marketed as NOFMER® MSD) demonstrates a markedly different molecular weight control profile compared to the conventional mercaptan chain transfer agent, n-dodecyl mercaptan (NDM) [1]. At a 2.0 wt% loading, NOFMER® MSD reduced the weight-average molecular weight (Mw) of polystyrene to 4.9 × 10⁴ g/mol while maintaining a narrow molecular weight distribution (Mw/Mn) of 2.6 [1]. In stark contrast, the same loading of NDM resulted in a much higher Mw of 23.7 × 10⁴ g/mol and a significantly broader polydispersity of 19.0 [1]. This highlights the superior efficacy of 2,4-diphenyl-4-methyl-1-pentene in producing low molecular weight polymers with controlled, uniform chain lengths.

Mw control vs. mercaptan
Head-to-head
At 2.0 wt%: Mw 4.9×10⁴ g/mol, Mw/Mn 2.6 vs. NDM Mw 23.7×10⁴, Mw/Mn 19.0
Reported lower Mw and narrower polydispersity compared to n-dodecyl mercaptan under thermal styrene polymerization.
Data from thermal styrene polymerization study.
Polystyrene Molecular Weight Control Chain Transfer Agent

Styrene Chain Transfer Constant Comparison

The chain transfer constant (Ctr) of 2,4-diphenyl-4-methyl-1-pentene for styrene polymerization at 60°C is 0.21 [1]. This value falls squarely within the ideal range for an effective chain transfer agent (0.01 to 1.0), enabling controlled molecular weight reduction without prematurely terminating the polymerization reaction [1]. In contrast, common thiol-based CTAs exhibit Ctr values that are an order of magnitude higher (e.g., n-butyl mercaptan: 22; n-dodecyl mercaptan: 14.8), which can lead to excessive chain transfer, low molecular weight fractions, and strong, objectionable odors [1]. The moderate Ctr of 2,4-diphenyl-4-methyl-1-pentene provides a more balanced and controllable reaction profile.

Styrene Ctr comparison
Reported
Ctr = 0.21 at 60°C; n-butyl mercaptan Ctr = 22, NDM Ctr = 14.8
Moderate chain transfer constant avoids excessive termination, enabling precise molecular weight targeting without strong odor.
Approximately 100× lower than mercaptans, supporting industrial process stability.
Chain Transfer Constant Polystyrene Free Radical Polymerization

FDA Clearance for Food Contact Applications

2,4-Diphenyl-4-methyl-1-pentene (α-methylstyrene dimer) is the subject of Food Contact Substance Notification (FCN) No. 324, which was issued by the U.S. Food and Drug Administration (FDA) [1]. This notification grants premarket authorization for the safe use of this compound in the manufacture of coatings for food-contact paper and paperboard [1]. This regulatory clearance provides a distinct advantage over many alternative chain transfer agents or molecular weight regulators that lack such explicit approval, thereby enabling its use in sensitive applications like food packaging without the need for additional and costly regulatory review for that specific end-use [1].

Food-contact clearance
Source review
FDA FCN No. 324 – authorized for coatings on food-contact paper/paperboard
Supports compliance assessment for food-contact paper/paperboard coatings; may not extend to other food-contact applications.
Verify regulatory status for your specific end-use and jurisdiction.
Food Contact Material FDA Regulation Polymer Additive

2,4-Diphenyl-4-methyl-1-pentene: Application Scenarios


Molecular Weight Control in Acrylic Latex

Based on its quantified chain transfer coefficients for methyl methacrylate (Ctr = 0.62) and butyl acrylate (Ctr = 0.47) in emulsion polymerization, this compound is the preferred chain transfer agent for producing acrylic latexes with tightly controlled molecular weight and narrow polydispersity [1]. Its use in formulations ensures reproducible performance in downstream products such as architectural coatings, pressure-sensitive adhesives, and textile treatments.

Food-Safe Polymer Coatings for Paper

Given its explicit FDA authorization under FCN No. 324 for use in coatings for food-contact paper and paperboard, this compound is uniquely positioned for the production of safe, compliant packaging materials [2]. It offers formulators a pre-vetted, low-risk additive for achieving the desired polymer properties in food service items, replacing less regulated or odorous alternatives.

Odorless Polystyrene & ABS Resins

This compound's ability to reduce molecular weight far more effectively than traditional mercaptans (e.g., achieving Mw of 4.9 × 10⁴ g/mol vs. 23.7 × 10⁴ g/mol for NDM at 2.0 wt%) while maintaining a narrow polydispersity makes it ideal for producing high-flow, low-viscosity grades of PS and ABS [3]. Its odorless nature and non-discoloring properties are critical value-adds for consumer-facing applications like appliance housings, toys, and clear packaging .

Polystyrene Macromonomer Synthesis by AFCT

As demonstrated by Watanabe et al., thermal polymerization of styrene in the presence of this compound proceeds via an addition-fragmentation chain transfer (AFCT) mechanism [4]. This process yields low molecular weight polystyrene with a reactive terminal double bond and a cumyl end-group, making it a valuable 'macromonomer' for the synthesis of graft copolymers and other complex polymer architectures, all without reducing the overall polymerization rate [4].

Application
Selection Property
Validation Focus
Acrylic latex molecular weight control
Chain transfer coefficient fit for MMA/BA
Mw and polydispersity consistency in emulsion polymerization
Food-contact paper/paperboard coatings
FDA FCN No. 324 regulatory clearance
Compliance review for food-contact material regulations
High-flow PS and ABS resin production
Low-odor and non-discoloring chain transfer
Molecular weight reduction efficiency and polydispersity control
Polystyrene macromonomer synthesis via AFCT
Terminal double bond introduction capability
Graft copolymer architecture and polymerization rate maintenance

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